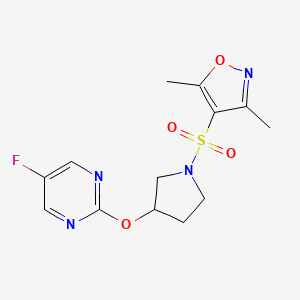

![molecular formula C21H19N3OS B2699928 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide CAS No. 893991-04-3](/img/structure/B2699928.png)

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies. For instance, a series of imidazole derivatives were synthesized via Claisen–Schmidt condensation of aldehyde 3, and different methyl ketones . Another study reported the synthesis of imidazole derivatives by reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis

The molecular structure of imidazole derivatives has been defined in various studies. For instance, the molecular structure of compound 3 was defined by single-crystal X-ray diffraction .Chemical Reactions Analysis

Imidazole derivatives have been involved in various chemical reactions. For instance, a new method for assembling the imidazole system was proposed, based on the reaction of (2 Z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Anticancer Applications

One significant area of research has been the synthesis of imidazo[2,1-b][1,3]thiazoles, which have shown potential as anticancer agents. For instance, the synthesis method based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles has been explored, yielding compounds with moderate ability to suppress the growth of kidney cancer cells. This method also has implications for prostate, colon cancer, and leukemia cell lines, demonstrating the compound's broad potential in cancer treatment (Potikha & Brovarets, 2020).

Antimicrobial and Antituberculosis Activity

Research has also been conducted on the antimicrobial and antituberculosis activity of imidazo[2,1-b]thiazole derivatives. A series of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles were synthesized, showing promising antimicrobial activities. Some compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv, highlighting the potential for developing new treatments against tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Antioxidant Activities

Furthermore, the antioxidant activities of imidazo[2,1-b]thiazole derivatives have been explored. Compounds synthesized under Mannich conditions showed excellent antioxidant activity, with one particular derivative exhibiting outstanding anti-cancer activity against kidney cancer, indicating its potential in both antioxidant and anticancer applications (Hussein & Al-lami, 2022).

Anticonvulsant and Neuroprotective Effects

Additionally, the anticonvulsant and neuroprotective effects of N-(substituted benzothiazol-2-yl)amides have been investigated, revealing compounds with promising anticonvulsant properties and neuroprotective effects. This research suggests potential for the development of new anticonvulsant medications with additional neuroprotective benefits (Hassan et al., 2012).

Mecanismo De Acción

Target of Action

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is a compound that has been studied for its potential anticancer properties Similar compounds have been shown to have broad-spectrum antiproliferative activity against various cancer cell lines .

Mode of Action

It is suggested that the compound interacts with its targets, leading to inhibition of cell proliferation . The compound’s interaction with its targets and the resulting changes at the molecular level are areas of ongoing research.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways involved in cell proliferation . The downstream effects of these interactions are likely to include the inhibition of cell growth and division .

Result of Action

It is suggested that the compound has broad-spectrum antiproliferative activity against various cancer cell lines . This suggests that the compound may inhibit cell growth and division, potentially leading to the death of cancer cells .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds

Direcciones Futuras

The future directions for the research on “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide” and similar compounds could involve further exploration of their biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Additionally, more studies could be conducted to improve the synthesis process and explore new synthetic routes .

Propiedades

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-2-18(15-6-4-3-5-7-15)20(25)22-17-10-8-16(9-11-17)19-14-24-12-13-26-21(24)23-19/h3-14,18H,2H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOCTJXBURESGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

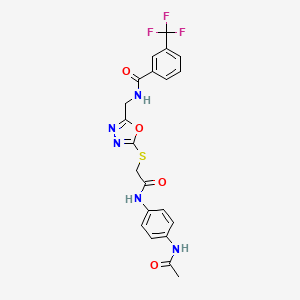

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2699845.png)

![2-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2699848.png)

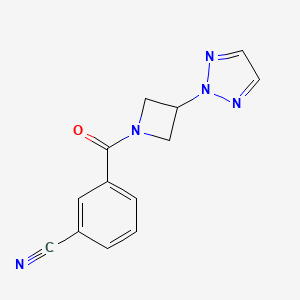

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2699849.png)

![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)

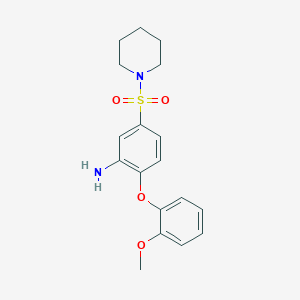

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)